2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt
CAS No.: 75673-20-0
Cat. No.: VC17168259
Molecular Formula: C34H24N5Na3O13S3
Molecular Weight: 875.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75673-20-0 |
|---|---|
| Molecular Formula | C34H24N5Na3O13S3 |
| Molecular Weight | 875.8 g/mol |
| IUPAC Name | trisodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C34H27N5O13S3.3Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
| Standard InChI Key | WPGYRLJUTHDDKU-UHFFFAOYSA-K |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound’s IUPAC name, 2,7-naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt, reflects its intricate architecture:
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Core structure: A naphthalene ring disubstituted with sulfonic acid groups at positions 2 and 7.
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Functional groups:
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Azo groups (-N=N-): Two azo linkages connect the naphthalene core to a biphenyl moiety and a hydroxynaphthalene sulfonic acid group.
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Sulfonic acid groups (-SO₃H): Three sulfonic acid groups, neutralized as trisodium salts, enhance water solubility.
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Methoxy groups (-OCH₃): Substituents on the biphenyl ring influence electronic properties and stability.
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Amino (-NH₂) and hydroxy (-OH) groups: Provide sites for further chemical modification or coordination.
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The molecular formula is C₃₄H₂₃N₅O₁₆S₃·3Na, with a molecular weight of ~940.8 g/mol (calculated from analogous structures ).
Structural Comparison to Related Compounds
The compound belongs to the azo dye family, sharing features with C.I. Food Black 2 (tetrasodium salt of a similar structure) . Key differences include:
| Property | Target Compound | C.I. Food Black 2 |
|---|---|---|
| Sulfonic Acid Groups | 3 (trisodium salt) | 4 (tetrasodium salt) |
| Substituents | Methoxy, hydroxy, amino | Hydroxy, amino |
| Molecular Weight | ~940.8 g/mol | 809.7 g/mol |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis likely involves multi-step reactions, including sulfonation, diazotization, and azo coupling, as seen in analogous naphthalene disulfonate production . A hypothetical pathway includes:
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Sulfonation of Naphthalene:
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Diazotization and Coupling:
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A diazonium salt is formed from 1-hydroxy-4-sulfo-2-naphthylamine.
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Coupling with 3,3'-dimethoxybiphenyl-4-amine under alkaline conditions forms the first azo bond.
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A second diazotization step introduces the amino-hydroxy-naphthalene moiety.
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Salification:
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The free sulfonic acid groups are neutralized with sodium hydroxide to yield the trisodium salt.
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Optimization Challenges
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Selectivity: Controlling the position of sulfonation and azo coupling is critical to avoid isomers .
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Purification: Centrifugation and recrystallization are used to isolate the product .
Physicochemical Properties
Solubility and Stability
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Water solubility: High due to sulfonate groups (>100 g/L at 25°C, estimated).
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pH stability: Stable in neutral to alkaline conditions; azo bonds may degrade under strong acids.
Spectral Characteristics
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UV-Vis Absorption: λₘₐₓ ~500–600 nm (typical for azo dyes), influenced by conjugation and substituents .
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FT-IR Peaks:
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S=O stretch: 1180–1250 cm⁻¹.
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N=N stretch: ~1400 cm⁻¹.
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O-H stretch: 3200–3500 cm⁻¹.
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Applications and Industrial Relevance
Textile Dyeing
The compound’s structure suggests utility as a direct dye for cellulose fibers (e.g., cotton, silk):
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Advantages: High affinity due to multiple sulfonate groups; vibrant hues from conjugated azo systems.
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Example Use: Dyeing wool fabrics with red-black shades, similar to C.I. Food Black 2 .
Biological Staining
Potential use in histology for staining acidic tissue components, though further studies are needed.
Future Research Directions
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